molecular formula C26H22N2O8S B2425708 ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448209-95-8

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2425708
CAS No.: 448209-95-8
M. Wt: 522.53
InChI Key: QLPHPAQZUOWKPF-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-12-19(15-22(23)24)27(25(29)18-10-8-16(2)9-11-18)37(33,34)21-7-5-6-20(14-21)28(31)32/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHPAQZUOWKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the sulfonylamino group. Common reagents used in the synthesis include ethyl 2-methylbenzoylacetate and various sulfonyl chlorides. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity :
    • Research indicates that compounds similar to Ethyl 2-Methyl-5-[N-(3-Nitrobenzenesulfonyl)4-Methylbenzamido]-1-Benzofuran-3-Carboxylate exhibit significant antibacterial properties. For example, derivatives with nitro groups have shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Properties :
    • The compound's structural analogs have been investigated for their antitumor activities. Studies demonstrate that certain benzofuran derivatives can inhibit tumor cell proliferation, suggesting a potential role in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells.
  • Enzyme Inhibition :
    • Compounds with similar structures have been identified as inhibitors of specific enzymes involved in disease processes. For instance, the inhibition of protein tyrosine phosphatases has been linked to the modulation of various signaling pathways relevant to cancer and other diseases .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study published in Nature examined the antibacterial efficacy of nitro-substituted benzofuran derivatives. The results indicated that these compounds effectively inhibited the growth of resistant bacterial strains, highlighting their potential as new antibacterial agents .
  • Antitumor Activity Assessment :
    • A comprehensive analysis of benzofuran derivatives was conducted to assess their antitumor activity against various cell lines, including HL60 and MCF7. The findings revealed that certain derivatives induced significant cytotoxic effects, warranting further investigation into their mechanisms of action .

Data Table: Summary of Research Findings

ApplicationCompound TypeKey FindingsReference
AntibacterialNitro-substituted BenzofuransEffective against MRSA and other resistant strains
AntitumorBenzofuran DerivativesInduced apoptosis in HL60 and MCF7 cell lines
Enzyme InhibitionProtein Tyrosine Phosphatase InhibitorsModulated signaling pathways relevant to cancer

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function. The benzofuran ring structure may also play a role in binding to biological molecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
  • Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of both the sulfonylamino and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to its analogs.

Biological Activity

Ethyl 2-Methyl-5-[N-(3-Nitrobenzenesulfonyl)4-Methylbenzamido]-1-Benzofuran-3-Carboxylate is a complex organic compound that belongs to the benzofuran family, which has been extensively studied for its diverse biological activities. The benzofuran core structure is known for various pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities. This article aims to collate and analyze the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 366.41 g/mol

The structure features a benzofuran ring substituted with an ethyl ester, a methyl group, and a sulfonamide moiety, which are critical for its biological activity.

Antitumor Activity

Benzofuran derivatives have shown significant promise in cancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated IC₅₀ values in the low micromolar range against ovarian cancer cells (e.g., A2780) and other malignancies .

A recent study highlighted that compounds structurally related to this compound exhibited notable growth inhibition in several cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7), with GI₅₀ values ranging from 2.20 μM to 5.86 μM .

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. The presence of the sulfonamide group is believed to enhance the compound's interaction with biological targets involved in cell cycle regulation and apoptosis pathways. Specific studies have reported that these compounds can inhibit NF-κB signaling, a pathway critical for tumor survival and proliferation .

Antimicrobial Activity

Benzofuran compounds have also been evaluated for their antibacterial properties. Research indicates that modifications at the benzofuran nucleus can significantly affect antimicrobial efficacy. For example, certain derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria . The sulfonamide moiety may contribute to this activity by interfering with bacterial folic acid synthesis.

Case Studies

Compound Cell Line IC₅₀ (μM) Activity
Compound 32A2780 (Ovarian)12Antitumor
Compound 35PC-3 (Prostate)2.68Antitumor
Compound 36MCF-7 (Breast)10Antitumor
Benzofuran AStaphylococcus aureus<10Antibacterial

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to evaluate its safety profile. Preliminary data suggest favorable absorption characteristics; however, further studies are required to fully elucidate its metabolic pathways and potential toxic effects .

Q & A

Q. What are the critical steps for optimizing the multi-step synthesis of this compound?

The synthesis involves Friedel-Crafts acylation, sulfonylation, and esterification. Key considerations include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance electrophilic substitution efficiency .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final purification via recrystallization in ethanol improves yield (≥75%) .
  • Temperature control : Maintain sub-0°C conditions during sulfonylation to prevent side reactions .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

A multi-technique approach ensures structural confirmation and purity:

  • NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify benzofuran core, sulfonamide, and ester groups .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 558.6) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Compare results from broth microdilution (MIC) and time-kill kinetics for antimicrobial activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing the nitro group with halogens) to isolate pharmacophores responsible for specific activities .
  • Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase) and validate via site-directed mutagenesis .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

Advanced modeling approaches include:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies .
  • Chemoinformatics : QSAR models using descriptors like logP and polar surface area to correlate structure with metabolic stability .

Q. How can solubility challenges in pharmacological assays be addressed without compromising bioactivity?

Methodological solutions involve:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
  • pH adjustment : Prepare buffered solutions (pH 7.4) to stabilize the sulfonamide group and reduce precipitation .
  • Prodrug strategies : Synthesize phosphate esters of the carboxylate group for improved permeability, followed by enzymatic hydrolysis in vivo .

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